(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid

Catalog No.
S12838185
CAS No.
M.F
C5H7NO3
M. Wt
134.078 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic aci...

Product Name

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid

IUPAC Name

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid

Molecular Formula

C5H7NO3

Molecular Weight

134.078 g/mol

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

ODHCTXKNWHHXJC-WIAREEORSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)O

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)N[13C@@H]1[13C](=O)O

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid is a compound characterized by its unique molecular structure. Its molecular formula is C5H7NOC_5H_7NO with a molecular weight of approximately 135.071 g/mol . This compound features a five-membered ring structure that includes both carbonyl and carboxylic acid functional groups, which are essential for its chemical reactivity and biological activity. The presence of isotopes such as 13C^{13}C indicates its use in specific applications like tracer studies in metabolic research.

The chemical reactivity of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid can be attributed to its functional groups. It can undergo various reactions typical of carboxylic acids and amides, including:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of an amine or an aldehyde.
  • Nucleophilic Acyl Substitution: The carbonyl carbon can react with nucleophiles, forming new carbon-nitrogen or carbon-carbon bonds.
  • Reduction Reactions: The carbonyl group can be reduced to form an alcohol or an amine depending on the reducing agent used.

These reactions make it a versatile intermediate in organic synthesis.

Synthesis of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid typically involves:

  • Starting Materials: Using appropriate precursors such as amino acids or other azolidine derivatives.
  • Reactions: Employing methods like cyclization reactions where an amino acid undergoes cyclization to form the azolidine ring.
  • Isotopic Labeling: Incorporating 13C^{13}C isotopes during synthesis to produce labeled compounds for research purposes.

Specific protocols may vary based on desired yields and purity levels.

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid has several applications:

  • Metabolic Studies: Used as a tracer in metabolic research to study pathways involving amino acids and their derivatives.
  • Pharmaceutical Research: Investigated for potential therapeutic properties due to its structural similarity to biologically active compounds.
  • Biochemical Assays: Employed in assays that require labeled substrates for tracking metabolic processes.

Interaction studies involving (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid focus on its ability to interact with enzymes and receptors. These studies are crucial for understanding its role in metabolic pathways and potential therapeutic effects. The compound may exhibit interactions similar to those observed with other azolidine derivatives or amino acids.

Several compounds share structural features with (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid:

Compound NameMolecular FormulaUnique Features
Pyroglutamic AcidC5H7NO3Known for neuroprotective effects and metabolism
(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic AcidC5H6O4Contains a tetrahydrofuran ring; different reactivity
5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic AcidC10H8N2O6SContains a pyrazoline structure; used in dyes

The uniqueness of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid lies in its specific isotopic labeling and azolidine ring structure that may confer distinct biological properties compared to other similar compounds.

(2S)-5-Oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid is systematically named according to IUPAC guidelines, reflecting its stereochemistry, isotopic labeling, and functional groups. The term “azolidine” denotes a five-membered saturated heterocyclic ring containing one nitrogen atom, while the “5-oxo” prefix specifies a ketone group at the fifth position. The carboxylic acid moiety at the second position and the (2S) configuration indicate its chiral center. The molecular formula is $$ \text{C}5\text{H}7\text{NO}_3 $$, with four carbon-13 ($$^{13}\text{C}$$) isotopes at positions 2, 3, 4, and 5, yielding a molecular weight of approximately 135.071 g/mol.

Structurally, the compound shares similarities with pyroglutamic acid (5-oxoproline), a naturally occurring amino acid derivative involved in glutathione metabolism. Key distinctions include the substitution of $$^{13}\text{C}$$ isotopes and the azolidine ring system, which differs from pyroglutamic acid’s pyrrolidine ring by the inclusion of an additional heteroatom (Table 1).

Table 1: Structural Comparison of (2S)-5-Oxoazolidine-2-carboxylic Acid and Related Compounds

CompoundMolecular FormulaRing StructureFunctional Groups
(2S)-5-Oxoazolidine-2-carboxylic acid$$ \text{C}5\text{H}7\text{NO}_3 $$Azolidine (N,O)Ketone, carboxylic acid
Pyroglutamic acid$$ \text{C}5\text{H}7\text{NO}_3 $$Pyrrolidine (N)Ketone, carboxylic acid
L-Proline$$ \text{C}5\text{H}9\text{NO}_2 $$Pyrrolidine (N)Carboxylic acid, secondary amine

The isotopic labeling enables precise tracking in metabolic studies, distinguishing it from non-labeled analogues.

Historical Context of Isotopically Labeled Proline Derivatives

The development of isotopically labeled amino acids originated in the mid-20th century to study protein biosynthesis and metabolic pathways. Proline, a cyclic secondary amine, became a focal point due to its unique conformational effects on protein structure. Early methods relied on microbial biosynthesis to incorporate stable isotopes, but yields were limited by metabolic inefficiencies.

A paradigm shift occurred with the advent of chemical synthesis techniques, such as palladium-catalyzed C–H functionalization, which allowed site-specific $$^{13}\text{C}$$ labeling. For example, L-Proline-$$^{13}\text{C}5$$ (201740-83-2) demonstrated the feasibility of large-scale production of labeled proline derivatives. These advancements paved the way for derivatives like (2S)-5-oxo(2,3,4,5-$$^{13}\text{C}4$$)azolidine-2-carboxylic acid, which combine isotopic labeling with functional group modifications for specialized applications.

Biological Relevance of Pyroglutamic Acid Analogues

Pyroglutamic acid (5-oxoproline) plays a pivotal role in the γ-glutamyl cycle, a critical pathway for glutathione synthesis and recycling. Analogues like (2S)-5-oxoazolidine-2-carboxylic acid are engineered to probe metabolic fluxes while minimizing isotopic dilution. The $$^{13}\text{C}$$ labels allow researchers to trace incorporation into proteins or metabolites using nuclear magnetic resonance (NMR) or mass spectrometry.

In diabetic models, chronic hyperglycemia increases oxidative stress, elevating pyroglutamic acid levels as a marker of glutathione turnover. The labelled analogue provides a tool to dissect these dynamics with isotopic precision. Furthermore, its azolidine ring may confer unique pharmacokinetic properties, such as enhanced metabolic stability compared to linear glutamine derivatives.

Table 2: Applications of (2S)-5-Oxoazolidine-2-carboxylic Acid in Research

ApplicationMethodologyOutcome
Metabolic tracing$$^{13}\text{C}$$-NMRQuantified glutathione synthesis
Protein structure analysisIsotopic enrichmentResolved conformational dynamics
Enzyme interaction studiesKinetic isotope effectsIdentified catalytic residues

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

134.05936726 g/mol

Monoisotopic Mass

134.05936726 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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